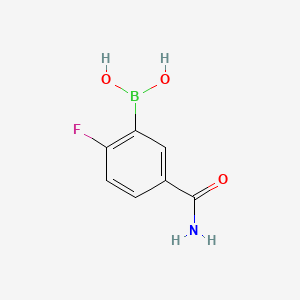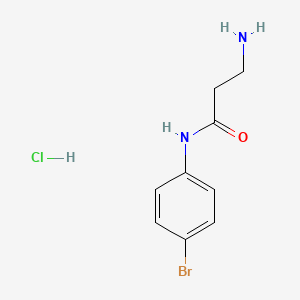
3-amino-N-(4-bromophenyl)propanamide hydrochloride
Vue d'ensemble
Description
“3-amino-N-(4-bromophenyl)propanamide hydrochloride” is a chemical compound with the molecular weight of 279.56 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(4-bromophenyl)propanamide hydrochloride” is represented by the InChI code1S/C9H11BrN2O.ClH/c10-7-1-3-8(4-2-7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H . Physical And Chemical Properties Analysis
“3-amino-N-(4-bromophenyl)propanamide hydrochloride” is a solid at room temperature . It has a molecular weight of 279.56 .Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Synthesis of Arylsubstituted Halogen(thiocyanato)amides : Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized, with potential antibacterial and antifungal properties. These compounds, including variants similar to 3-amino-N-(4-bromophenyl)propanamide hydrochloride, were obtained via copper catalytic anionarylation and tested for their antimicrobial activity (Baranovskyi et al., 2018).
- Selective Deprotonation Pathways : The reactivity of related bromopropionanilides in different solvents has been studied, demonstrating selective pathways to produce β-lactams or acrylanilides, both of which are important in synthesizing biologically active molecules (Pandolfi et al., 2019).
Pharmacological Research
- Antimicrobial Agents : Synthesis and characterization of substituted phenyl azetidines, derived from bromo phenyl precursors similar to the compound , have shown potential as antimicrobial agents. These compounds were screened for their activity against various microorganisms (Doraswamy & Ramana, 2013).
Material Science
- Fluorescent ATRP Initiator : A coumarin-based compound, structurally related to 3-amino-N-(4-bromophenyl)propanamide hydrochloride, has been synthesized and demonstrated to be an efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiator. This showcases its application in polymer science for creating polymers with specific end-group functionalities (Kulai & Mallet-Ladeira, 2016).
Propriétés
IUPAC Name |
3-amino-N-(4-bromophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-7-1-3-8(4-2-7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTHPUDCCNQKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193388-90-7 | |
| Record name | Propanamide, 3-amino-N-(4-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




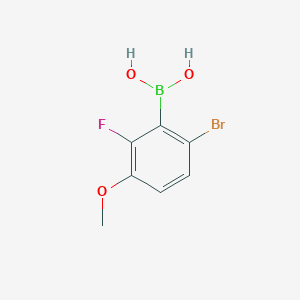
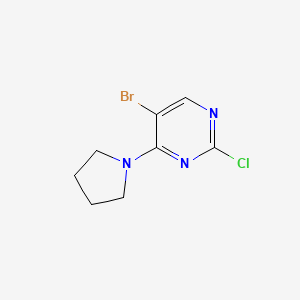


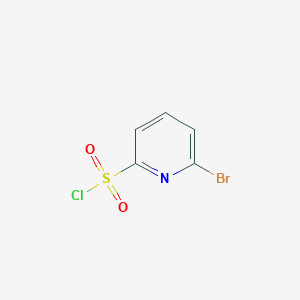

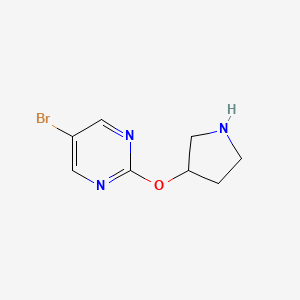

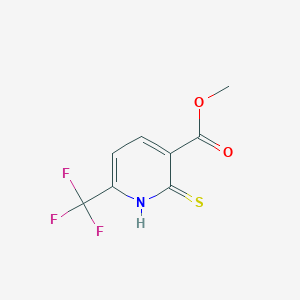
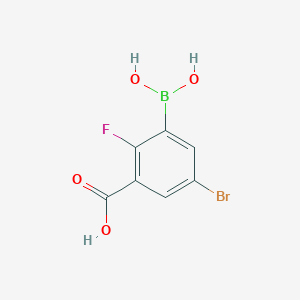
![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)
